2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCASIRCEOPBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Disconnections
- Amide bond formation between the carboxylic acid and amine fragments.
- Hydroxypropylamine synthesis via nitroalkene reduction or Grignard addition.
- Furan ring introduction through cyclization or pre-functionalized starting materials.
This approach aligns with methodologies observed in structurally analogous compounds, such as N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide, where furan-containing amines are coupled with substituted benzamides.
Synthesis of 2-Ethoxybenzoic Acid Derivatives
Direct Etherification of Salicylic Acid
Reaction conditions :
- Salicylic acid, ethyl bromide, potassium carbonate, DMF, 80°C, 12 h.
- Yield : 85–90% (purified via recrystallization in ethanol/water).
Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen.
Limitations : Competing O- vs. C-alkylation requires careful stoichiometric control.
Alternative Route: Hydrolysis of 2-Ethoxybenzoyl Chloride
Procedure :
- 2-Ethoxybenzoyl chloride synthesis: Thionyl chloride (2 equiv), 2-ethoxybenzoic acid, reflux, 3 h.
- Purity : >95% (distillation under reduced pressure).
Advantages : Avoids alkylation side reactions; suitable for large-scale production.
Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine
Nitroalkene Reduction Pathway
Step 1 : Henry reaction between furan-2-carbaldehyde and nitroethane.
- Conditions : Ammonium acetate, methanol, 25°C, 24 h.
- Product : (E)-3-(furan-2-yl)-2-nitroprop-1-ene (75% yield).
Step 2 : Catalytic hydrogenation to amine.
- Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 6 h.
- Product : 3-(furan-2-yl)-3-hydroxypropylamine (68% yield, dr 1:1).
Challenges : Diastereomeric mixture requires chiral resolution for enantiopure products.
Grignard Addition to Cyanohydrins
Procedure :
- Furan-2-carbonitrile + ethylene oxide → 3-(furan-2-yl)-3-hydroxypropanenitrile.
- Reduction : LiAlH₄, THF, 0°C → amine (62% yield).
Advantages : Higher stereoselectivity (up to 4:1 dr) compared to nitroalkene route.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
General protocol :
- 2-Ethoxybenzoic acid (1 equiv), EDCI (1.2 equiv), HOAt (1.1 equiv), DMF, 0°C → 25°C, 12 h.
- Add 3-(furan-2-yl)-3-hydroxypropylamine (1.05 equiv).
- Quench with 1M HCl, extract with ethyl acetate, purify via silica chromatography (hexane/ethyl acetate).
Yield Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOAt | DMF | 0→25 | 82 | 98 |
| DCC/DMAP | CH₂Cl₂ | 25 | 65 | 95 |
| HBTU | THF | 25 | 58 | 92 |
Key Insight : Polar aprotic solvents (DMF) enhance reactivity of sterically hindered amines.
Mixed Anhydride Method
Procedure :
- 2-Ethoxybenzoic acid + isobutyl chloroformate → mixed anhydride.
- React with amine in THF, -20°C → 0°C.
- Yield : 70% (lower than EDCI due to competing hydrolysis).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Benefits :
- Reduced reaction time (2 h vs. 12 h batch).
- Improved safety profile for exothermic steps.
System Design :
- Microreactor for nitroalkene hydrogenation (residence time: 30 min).
- In-line IR monitoring for real-time yield analysis.
Green Chemistry Approaches
Solvent Replacement :
- Substitute DMF with cyclopentyl methyl ether (CPME) → 5% yield drop but reduced toxicity.
- Enzymatic coupling : Lipase B (Candida antarctica) in tert-butanol → 55% yield (needs optimization).
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95–7.45 (m, 5H, ArH + furan), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.65 (m, 1H, CH-OH), 2.85–3.10 (m, 2H, CH₂NH).
- HRMS : m/z calc. for C₁₇H₂₀NO₄ [M+H]⁺ 326.1387, found 326.1389.
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: 60:40 acetonitrile/water (+0.1% TFA)
- Retention time: 8.2 min (purity >98% by AUC).
Challenges and Mitigation Strategies
Stereochemical Control
Issue : Racemic 3-hydroxypropylamine limits pharmacological utility.
Solution :
Byproduct Formation
Common Byproducts :
- N-Acylurea (EDCI-mediated coupling).
- Mitigation : Add HOAt (1 equiv) to suppress acylation.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and hydroxypropyl chain may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide: Unique due to the presence of both the furan ring and hydroxypropyl chain.
N-(3-(furan-2-YL)-3-hydroxypropyl)benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
2-Ethoxy-N-(3-hydroxypropyl)benzamide: Lacks the furan ring, which may reduce its potential biological activities.
Uniqueness
This compound is unique due to the combination of the ethoxy group, furan ring, and hydroxypropyl chain. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzamide core with an ethoxy group and a furan moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 255.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. Similar compounds have demonstrated the ability to alter cellular functions through:
- Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways that regulate physiological responses.
Pharmacological Effects
Research indicates that compounds structurally related to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have shown antiproliferative effects on cancer cell lines, indicating a possible role in cancer therapy .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Study 1: Anticancer Activity
In a study published in Molecules, researchers evaluated the anticancer activity of similar benzamide derivatives. The findings indicated that these compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of furan derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
Study 3: Enzyme Inhibition Mechanism
Research focused on the enzyme inhibition mechanism revealed that furan derivatives could inhibit ATAD2, a protein implicated in various cancers. This inhibition was linked to the compound's ability to disrupt protein-protein interactions essential for tumor growth .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide, and how are yields optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Furan-2-ylpropane-1,3-diol preparation : Condensation of furan-2-carbaldehyde with acetone under basic conditions to form the diol intermediate.
Amide coupling : Reaction of the diol with 2-ethoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) in anhydrous THF at 0–5°C.
Hydroxypropyl functionalization : The final step involves protecting group strategies to retain the hydroxyl group during coupling.
Yields (~68%) are optimized by controlling temperature, solvent purity, and stoichiometric ratios of reagents. Catalytic amounts of DMAP improve acylation efficiency .
Advanced Synthesis: How can asymmetric synthesis or catalyst systems improve enantiomeric purity in derivatives of this compound?
Enantioselective synthesis remains challenging due to the hydroxyl and furan groups. Advanced strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-BINOL-based catalysts during the diol formation step to induce asymmetry.
- Organocatalysis : Proline-derived catalysts for kinetic resolution during amide bond formation.
- Enzymatic methods : Lipases (e.g., Candida antarctica) for regioselective acylation of the hydroxypropyl group.
Recent studies on analogous benzamides show that Pd-catalyzed cross-coupling can reduce racemization, achieving >90% enantiomeric excess .
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : and NMR are essential for verifying the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH), furan protons (δ ~6.3–7.4 ppm), and hydroxypropyl chain (δ ~3.5–4.2 ppm).
- HRMS : Exact mass analysis (calculated for CHNO: 303.1471) confirms molecular integrity.
- IR : Stretching bands at ~3300 cm (O–H), ~1650 cm (amide C=O), and ~1240 cm (ethoxy C–O) .
Advanced Characterization: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved?
Discrepancies in NMR splitting may arise from dynamic rotational isomerism in the amide bond or hydrogen bonding with the hydroxyl group. Solutions include:
- Variable-temperature NMR : To freeze conformers and simplify splitting patterns.
- 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximities.
- X-ray crystallography : Definitive structural elucidation, as demonstrated for related N-(3-hydroxypropyl)benzamide derivatives .
Basic Biological Activity: What in vitro assays are recommended for preliminary evaluation of its bioactivity?
- Anticancer screening : MTT assays against HeLa or MCF-7 cell lines, given structural similarity to furan-containing anticancer agents.
- Antimicrobial testing : Broth microdilution assays (MIC determination) for Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or MMP-9, leveraging the ethoxy group’s potential hydrophobic interactions .
Advanced Biological Activity: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Key SAR considerations:
- Ethoxy substitution : Replace with larger alkoxy groups (e.g., isopropoxy) to enhance lipophilicity and membrane permeability.
- Furan modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with enzyme active sites.
- Hydroxypropyl chain : Cyclize to form tetrahydrofuran derivatives, reducing metabolic liability.
Computational docking (AutoDock Vina) using X-ray structures of target proteins (e.g., tubulin) can prioritize analogs .
Mechanistic Studies: What experimental approaches elucidate its mode of action in cancer cells?
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining.
- Western blotting : Quantify expression of apoptotic markers (Bax, Bcl-2) and stress kinases (p38, JNK).
- Microscopy : Confocal imaging to track intracellular localization using fluorescent probes (e.g., BODIPY-conjugated analogs) .
Data Contradictions: How should researchers address inconsistencies in biological replicate data?
- Statistical rigor : Use ≥3 biological replicates with ANOVA followed by Tukey’s post hoc test.
- Dose-response validation : Confirm activity across a 10-fold concentration range.
- Orthogonal assays : Cross-validate cytotoxicity results with clonogenic assays or live-cell imaging .
Advanced Analytical Challenges: What strategies mitigate degradation during stability studies?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups.
- HPLC-MS/MS : Monitor degradation products; the ethoxy group is prone to oxidative cleavage under UV light.
- Lyophilization : Stabilize the compound in amber vials under inert gas (N) to prevent hydrolysis .
Computational Modeling: Which in silico tools predict its pharmacokinetic properties?
- ADMET prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics (GROMACS) : Simulate binding stability to serum albumin or target receptors.
- Metabolism prediction : GLORYx for phase I/II metabolic pathways, highlighting potential glucuronidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
